molecular formula C9H15NO6S B13800090 Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt CAS No. 68797-52-4

Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt

Cat. No.: B13800090
CAS No.: 68797-52-4
M. Wt: 265.29 g/mol
InChI Key: PGNLMPVPHBUAGA-UHFFFAOYSA-N
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Description

Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt is a chemical compound with a complex structure that includes a benzenemethanesulfonic acid core, an alpha-hydroxy group, and two methoxy groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt typically involves the sulfonation of benzenemethane followed by the introduction of hydroxy and methoxy groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct placement of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as crystallization and chromatography ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions may convert the sulfonic acid group to a sulfonate.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperature controls to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenemethanesulfonic acid compounds.

Scientific Research Applications

Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a buffer in various biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the manufacturing of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt involves its interaction with specific molecular targets and pathways. The alpha-hydroxy group can participate in hydrogen bonding, while the methoxy groups may influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, sodium salt
  • Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt

Uniqueness

Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its monoammonium salt form also provides unique solubility and reactivity characteristics compared to its sodium salt counterparts.

Properties

CAS No.

68797-52-4

Molecular Formula

C9H15NO6S

Molecular Weight

265.29 g/mol

IUPAC Name

azanium;(3,4-dimethoxyphenyl)-hydroxymethanesulfonate

InChI

InChI=1S/C9H12O6S.H3N/c1-14-7-4-3-6(5-8(7)15-2)9(10)16(11,12)13;/h3-5,9-10H,1-2H3,(H,11,12,13);1H3

InChI Key

PGNLMPVPHBUAGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(O)S(=O)(=O)[O-])OC.[NH4+]

Origin of Product

United States

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